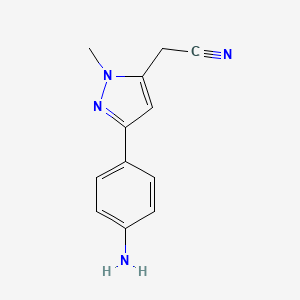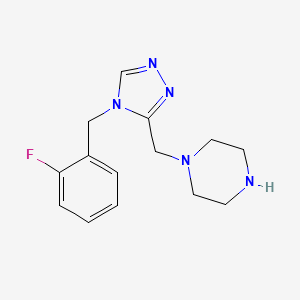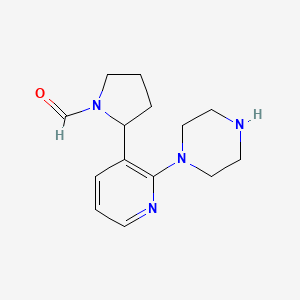
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and may require catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-Phenyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichlorophenyl group may enhance its binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)ethanol: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
5-(3,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethanol moiety, which may reduce its solubility and bioavailability.
2-(5-Phenyl-1H-pyrazol-1-yl)ethanol: Lacks the chlorine atoms, which may affect its binding properties and reactivity.
Uniqueness
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of the dichlorophenyl group, pyrazole ring, and ethanol moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10Cl2N2O |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
2-[5-(3,4-dichlorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(7-10(9)13)11-3-4-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
Clé InChI |
MCXFFIAKZNBLCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NN2CCO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)

